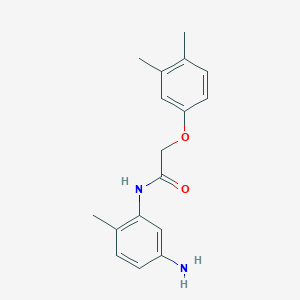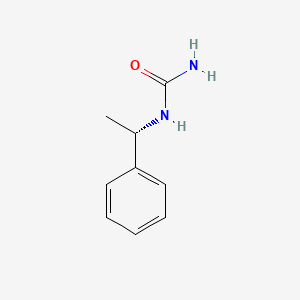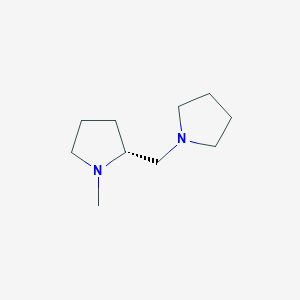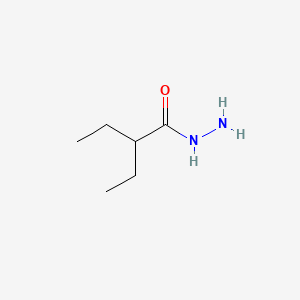
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide (NAMDPEA) is a synthetic compound that has been studied for its possible applications in the scientific research field. It has been used as a tool to study the biochemical and physiological effects of certain compounds, as well as to study the mechanism of action of certain drugs. NAMDPEA has been found to be an effective laboratory tool due to its high solubility, stability, and non-toxic properties.
Applications De Recherche Scientifique
Potential Pesticide Applications
N-derivatives of related phenoxyacetamide compounds have been extensively studied for their potential as pesticides. For instance, certain N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, indicating potential applications in the pesticide industry. These derivatives exhibit distinctive structural features that might contribute to their pesticidal properties (Olszewska et al., 2011).
Anticancer Properties
There's ongoing research into the anticancer properties of structurally similar acetamide compounds. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated through various spectroscopic techniques. Molecular docking analysis targeting the VEGFr receptor indicates potential anticancer activity, highlighting the relevance of similar acetamide compounds in medicinal chemistry (Sharma et al., 2018).
Structural and Chemical Analysis
The chemical and structural properties of related acetamide compounds have been a subject of interest. For instance, the misidentification of a commonly used dye intermediate led to the discovery of a new compound, 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, highlighting the importance of accurate chemical analysis in the industry. This compound was derived from a similar acetamide during the manufacturing process, underscoring the chemical complexity and potential for novel compound synthesis in this chemical class (Drabina et al., 2009).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-7-15(8-13(11)3)21-10-17(20)19-16-9-14(18)6-4-12(16)2/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZUMJILGPBUEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)









![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)